アデニン硫酸

概要

説明

Adenine (hemisulfate) is a purine nucleobase that plays a crucial role in various biological processes. It is a component of DNA and RNA, where it pairs with thymine in DNA and uracil in RNA. Adenine is also a part of important cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), as well as signaling molecules like cyclic adenosine monophosphate (cAMP) .

科学的研究の応用

Plant Biology Applications

Adenine sulfate is primarily recognized for its role as a cytokinin biosynthesis precursor , which is crucial for various plant tissue culture processes. Its applications include:

- Media Supplementation : AdS is frequently added to culture media to enhance plant regeneration and organogenesis. For example, it has been shown to improve shoot regeneration in several plant species.

| Plant Species | Application | Reference |

|---|---|---|

| Dill (Anethum graveolens) | Promoted organogenesis and in vitro flowering. | Jana & Shekhawat, 2010 |

| Vitex vinifolia | Enhanced organogenesis in a shrub known for medicinal uses. | Samantaray et al., 2013 |

| Aloe vera | Used at 25 mg/L for plantlet regeneration from callus cultures derived from inflorescence axis. | Rathore et al., 2011 |

| Syzygium cumini | Reduced leaf abscission and improved shoot growth in mature nodal segments cultured on MS medium. | Unpublished study, 2023 |

Biochemical Applications

Adenine sulfate plays a vital role in biochemical processes, particularly in nucleotide synthesis and cellular metabolism. Its functions include:

- Precursor for Nucleotides : AdS contributes to the synthesis of adenosine triphosphate (ATP) and other nucleotides, which are essential for energy transfer and metabolic processes in cells.

- Doping Agent for Carbon Dots : Recent studies have explored the use of adenine sulfate as a precursor for nitrogen-doped carbon dots, which have applications in bioimaging and photothermal therapy.

Medicinal Applications

The medicinal properties of adenine sulfate are being investigated, particularly regarding its effects on various biological systems:

- Anti-inflammatory Effects : Research indicates that adenine sulfate may modulate inflammatory responses by influencing cytokine production and signaling pathways.

- Enhancing Plant Extracts : In studies involving medicinal plants like Hovenia dulcis, adenine sulfate has been shown to enhance shoot production and overall plant health, suggesting potential applications in herbal medicine production.

Case Study 1: Enhancement of Organogenesis

In a study conducted by Jana & Shekhawat (2010), adenine sulfate was added to the culture medium of dill plants, resulting in a significant increase in organogenesis rates compared to controls without AdS. This demonstrates its effectiveness as a media supplement.

Case Study 2: Reduction of Leaf Abscission

A recent study on Syzygium cumini highlighted that the addition of adenine sulfate reduced leaf abscission and improved shoot growth when cultured under optimal conditions. The findings suggest that AdS can mitigate common issues faced during plant tissue culture.

作用機序

アデニンは、リボースに結合してアデノシンを形成し、デオキシリボースに結合してデオキシアデノシンを形成することで、その効果を発揮します。アデニンから形成されるアデノシン三リン酸(ATP)は、反応間で化学エネルギーを転移することで、多くの細胞代謝プロセスを駆動します。 アデニンは、ホルモンシグナル伝達経路におけるセカンドメッセンジャーである環状アデノシン一リン酸(cAMP)の合成にも関与しています .

類似の化合物:

グアニン: DNAとRNAにおいてシトシンと対を形成するもう1つのプリン系塩基。

シトシン: グアニンと対を形成するピリミジン系塩基。

チミン: DNAにおいてアデニンと対を形成するピリミジン系塩基。

ウラシル: RNAにおいてアデニンと対を形成するピリミジン系塩基.

アデニン(ヘミ硫酸塩)の独自性: アデニン(ヘミ硫酸塩)は、ATP、NAD、FADなどの必須生体分子の形成における役割により、独自性を持ちます。 遺伝物質とエネルギー転移プロセスの両方に関係していることは、生物学的システムにおけるその汎用性と重要性を示しています .

生化学分析

Biochemical Properties

Adenine sulfate plays a crucial role in biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . These adenine derivatives perform important functions in cellular metabolism . Adenine is one of the four nitrogenous bases utilized in the synthesis of nucleic acids .

Cellular Effects

Adenine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by driving many cellular metabolic processes by transferring chemical energy between reactions . It also stimulates white blood cell proliferation, which is used to prevent leukopenia .

Molecular Mechanism

Adenine sulfate exerts its effects at the molecular level through several mechanisms. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, adenine sulfate’s effects change over time. For instance, adenine depletion halts cell division, but culture optical density continues to increase due to cell swelling . Accumulation of trehalose and a coincident 10-fold increase in desiccation stress tolerance is observed in adenine auxotrophs after adenine depletion .

Dosage Effects in Animal Models

The effects of adenine sulfate vary with different dosages in animal models. For example, adenine-induced renal failure in mice can be controlled by adjusting the adenine content in the diet . This model has been used to study the pathological mechanisms of acute and chronic kidney disease .

Metabolic Pathways

Adenine sulfate is involved in several metabolic pathways. It forms part of adenine nucleotides, which are fundamental units in these pathways . Adenine combines with the sugar ribose to form adenosine, which in turn can be bonded with from one to three phosphoric acid units, yielding AMP, ADP, and ATP .

Transport and Distribution

Adenine sulfate is transported and distributed within cells and tissues. Under normal physiological concentrations, adenine undergoes absorption and metabolism via adenine phosphoribosyl transferase (APRT), resulting in the formation of AMP and various derivatives . The resultant metabolite xanthine is then converted to uric acid, which is excreted by the kidneys .

Subcellular Localization

The subcellular localization of adenine sulfate and its effects on activity or function are complex. For instance, the farnesylation of the AtIPT3 protein, which is involved in cytokinin biosynthesis, regulates its subcellular localization and affects cytokinin biosynthesis . The farnesylated protein is localized in the nucleus/cytoplasm, whereas the nonfarnesylated protein is located in the plastids .

準備方法

合成経路と反応条件: アデニン(ヘミ硫酸塩)は、いくつかの方法で合成できます。一般的な方法の1つは、酸性条件下で、フォルマミジンと5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド(AICAR)を縮合させることです。 この反応によりアデニンが生成され、その後硫酸で処理してヘミ硫酸塩に変換できます .

工業生産方法: 工業的には、アデニンはしばしば、大腸菌などの微生物を用いた発酵プロセスによって生産されます。アデニンの微生物生産には、プリン生合成経路に関与する遺伝子の過剰発現、それに続く化合物の抽出と精製が含まれます。 ヘミ硫酸塩は、その後、アデニンと硫酸を反応させることで得られます .

化学反応の分析

反応の種類: アデニン(ヘミ硫酸塩)は、次のような様々な化学反応を起こします。

酸化: アデニンは、酸化されて、一般的な酸化DNA損傷である8-オキソアデニンを形成します。

還元: アデニンの還元により、ジヒドロアデニンが生成されます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウムまたは触媒的ハイドロジェネーション。

主要な生成物:

酸化: 8-オキソアデニン。

還元: ジヒドロアデニン。

置換: ハロゲン化アデニン誘導体.

類似化合物との比較

Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.

Cytosine: A pyrimidine nucleobase that pairs with guanine.

Thymine: A pyrimidine nucleobase that pairs with adenine in DNA.

Uracil: A pyrimidine nucleobase that pairs with adenine in RNA.

Uniqueness of Adenine (hemisulfate): Adenine (hemisulfate) is unique due to its role in forming essential biomolecules like ATP, NAD, and FAD. Its involvement in both genetic material and energy transfer processes highlights its versatility and importance in biological systems .

生物活性

Adenine sulfate, also known as adenine hemisulfate, is a derivative of adenine that has garnered attention for its biological activity, particularly in plant tissue culture and potential therapeutic applications. This article explores the various aspects of adenine sulfate's biological activity, including its role in plant growth, cellular processes, and potential medicinal properties.

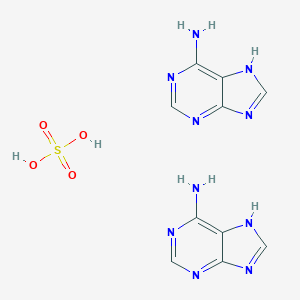

Adenine sulfate is a salt formed from adenine and sulfuric acid. Its chemical formula is , and it is soluble in water, making it suitable for various biological applications. The compound is often used in plant cell culture to enhance growth and regeneration.

2. Role in Plant Growth and Development

Adenine sulfate has been extensively studied for its effects on plant tissue culture. It acts as a growth regulator, promoting shoot induction and proliferation in various species.

Key Findings:

- Multiple Shoot Induction: Research shows that adenine sulfate significantly enhances the frequency of multiple shoot induction in plants such as Clitoria ternatea and Stevia rebaudiana. For instance, a study found that using 2 mg/L of adenine sulfate resulted in a notable increase in shoot number compared to control groups .

- Interaction with Cytokinins: Adenine sulfate works synergistically with cytokinins like benzyl adenine (BA) to improve plant growth metrics. Tables from studies indicate that combinations of adenine sulfate and BA lead to higher average branch numbers and fresh weights .

| Concentration (mg/L) | Average Branch Number (Control) | Average Fresh Weight (Control) |

|---|---|---|

| 0 | 15.70 | 1.15 |

| 0.5 | 18.40 | 2.92 |

| 1.0 | 22.50 | 3.43 |

| 2.0 | 27.12 | 4.51 |

The biological activity of adenine sulfate can be attributed to several mechanisms:

- Cell Division Stimulation: Adenine sulfate promotes cell division and differentiation, leading to enhanced growth rates in plant tissues .

- Vascular Tissue Formation: It facilitates the formation of vascular tissues, which are crucial for nutrient and water transport in plants .

- Regulation of Gene Expression: Adenine derivatives can influence gene expression related to growth and development, although specific pathways remain an area for further research.

4. Potential Medicinal Applications

Beyond its agricultural applications, adenine sulfate may possess medicinal properties that warrant investigation:

- Anti-inflammatory Effects: Some studies suggest that compounds related to adenine can modulate inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .

- Antioxidant Activity: Research indicates that adenine derivatives may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

5. Case Studies

Several case studies highlight the effectiveness of adenine sulfate in enhancing plant tissue culture outcomes:

- In a study focusing on Clitoria ternatea, researchers observed that the addition of adenine sulfate at optimal concentrations led to a significant increase in shoot regeneration rates compared to control conditions .

- Another study on Stevia rebaudiana demonstrated improved biomass yield when adenine sulfate was included in the culture medium, showcasing its potential for commercial cultivation .

特性

IUPAC Name |

7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXHSCOPYJCOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883360 | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Adenine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11117 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

321-30-2 | |

| Record name | Adenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Purin-6-amine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diadenine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。